molecular formula C12H18BrNO B13249562 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B13249562
M. Wt: 272.18 g/mol
InChI Key: LNHKVHOVYJBXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol (CAS: 57469-91-7; molecular formula: C₁₀H₁₃BrO) is an amino alcohol derivative featuring a 4-bromophenyl group attached via an ethylamino linkage to a 2-methylpropan-2-ol backbone . Key structural attributes include:

  • Brominated aromatic ring: Enhances electronic effects and influences reactivity.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9(14-8-12(2,3)15)10-4-6-11(13)7-5-10/h4-7,9,14-15H,8H2,1-3H3

InChI Key

LNHKVHOVYJBXPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC(C)(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenyl ethylamine and 2-methylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of solvents, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into potential therapeutic applications includes investigating its effects on biological pathways and its potential as a drug candidate.

    Industry: In industrial settings, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 1-((4-Bromophenyl)thio)-2-methylpropan-2-ol
  • Structure: Replaces the ethylamino group with a thioether (-S-) linkage.
  • Key Differences: Electronic effects: The thioether group is less polar than the aminoethyl group, reducing hydrogen-bonding capacity. NMR data: ¹H NMR shows doublets at δ 7.38–7.42 ppm (aromatic protons) and singlets at δ 1.40 ppm (methyl groups) . Applications: Primarily studied for its spectral properties rather than ligand utility.
b) 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol
  • Structure : Chlorine substituent instead of bromine.
  • Impact of Halogen :
    • Electronegativity : Chlorine (3.0) vs. bromine (2.8) alters electron withdrawal, affecting aromatic ring reactivity.
    • Mass spectrometry : Molecular ion peak at m/z 246 (C₁₀H₁₃ClOS) vs. 290 (C₁₀H₁₃BrOS) for the brominated analog .

Variations in the Amino Alcohol Backbone

a) 1-(Dimethylamino)-2-methylpropan-2-ol (dmampH)
  • Structure: Dimethylamino group instead of ethylamino-4-bromophenyl.
  • Properties :
    • Volatility : High, making it suitable for atomic layer deposition (ALD) precursors .
    • Thermal stability : Superior to bulkier analogs due to reduced steric hindrance.
b) 1-Amino-3-(4-bromophenoxy)propan-2-ol
  • Structure: Phenoxy (-O-) linkage instead of ethylamino.
  • Key Differences: Solubility: Increased hydrophilicity due to the ether oxygen. Safety: Requires specific first-aid measures for inhalation exposure, indicating higher acute toxicity compared to aminoethyl analogs .

Disulfane and Disulfide Analogs

Compounds like 1,2-Bis(4-bromophenyl)disulfane feature disulfide (-S-S-) bonds instead of alcohol-amino linkages.

  • Reactivity: Disulfanes undergo redox reactions more readily than amino alcohols.
  • NMR : ¹³C NMR shows distinct shifts for sulfur-bound carbons (δ 130–135 ppm) .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula ¹H NMR (δ, ppm) Molecular Weight (g/mol) Key Applications
1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol C₁₀H₁₃BrO 7.42 (d, aromatic), 1.40 (s, CH₃) 229.12 Ligand synthesis
1-((4-Bromophenyl)thio)-2-methylpropan-2-ol C₁₀H₁₃BrOS 7.38–7.42 (d, aromatic), 1.40 (s, CH₃) 290.23 Spectral studies
1-Amino-3-(4-bromophenoxy)propan-2-ol C₉H₁₂BrNO₂ 6.80–7.30 (m, aromatic), 3.60 (m, -OH) 258.10 Pharmaceutical intermediates

Table 2: Halogen Effects on Reactivity

Halogen Electronegativity Boiling Point (°C) Common Applications
Br 2.8 ~200 Flame retardants, ligands
Cl 3.0 ~180 Solvents, intermediates

Biological Activity

1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1248220-86-1, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol is C12_{12}H18_{18}BrNO, with a molecular weight of 272.18 g/mol. Its structure features a bromophenyl group attached to an ethylamine moiety and a tertiary alcohol functional group. The presence of the bromine atom is significant as it may influence the compound's reactivity and interaction with biological targets.

PropertyValue
CAS Number1248220-86-1
Molecular FormulaC12_{12}H18_{18}BrNO
Molecular Weight272.18 g/mol
Functional GroupsAmine, Alcohol

Preliminary studies suggest that 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol may act as a modulator of neurotransmitter systems, particularly influencing pathways related to mood and cognition. The tertiary alcohol can undergo various chemical reactions, enhancing its potential as a pharmacological agent.

Pharmacological Studies

Research indicates that compounds structurally similar to 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol exhibit diverse biological activities, including:

  • Antidepressant Effects : Some studies have linked similar compounds to modulation of serotonin and norepinephrine levels in the brain.
  • Cognitive Enhancement : Potential effects on cognitive function have been observed in preliminary animal studies.

These findings highlight the need for further investigation into the specific mechanisms through which this compound exerts its effects.

Study 1: Neurotransmitter Modulation

In a study examining the effects of structurally related compounds on neurotransmitter systems, researchers found that derivatives of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol showed increased binding affinity to serotonin receptors. This suggests a potential role in treating mood disorders.

Study 2: Cognitive Function Assessment

Another study investigated the impact of similar compounds on cognitive performance in rodent models. Results indicated that administration of these compounds improved memory retention and learning capabilities, supporting their potential use in cognitive enhancement therapies.

Structure-Activity Relationship (SAR)

The biological activity of 1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol can be influenced by modifications to its structure. Key observations include:

  • Bromine Substitution : The presence of the bromine atom may enhance receptor binding affinity compared to other halogenated variants.
  • Amine Group Variability : Alterations in the amine group can lead to significant changes in pharmacological activity, affecting both potency and selectivity for various receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.